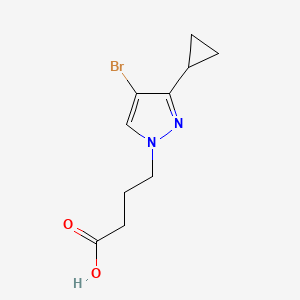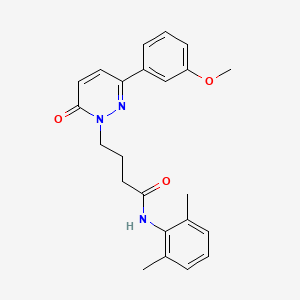
N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as DMOP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DMOP is a pyridazinone derivative that exhibits potent anti-inflammatory and analgesic effects.
科学的研究の応用
Heterocyclic Compound Synthesis
Research indicates the utility of similar compounds in synthesizing new heterocyclic compounds with potential for various applications, including medicinal chemistry. For instance, Kolar et al. (1996) describe transformations of certain pyridazinone derivatives, highlighting methods that could be applicable to the synthesis of related compounds with potential biological activities (Kolar, Tislér, & Pizzioli, 1996).
Biological Activity Exploration
Compounds with similar structures have been explored for their biological activities. Sayed et al. (2003) reported the synthesis of heterocyclic compounds starting from certain butanoic acids, leading to derivatives that exhibited antimicrobial and antifungal activities. This suggests potential applications of the compound in developing new antimicrobial agents (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Pharmacological Potential
The pharmacological potential of structurally related compounds has been a subject of study. For example, Aziz‐ur‐Rehman et al. (2016) synthesized a series of butanamide derivatives as lipoxygenase inhibitors, demonstrating the potential of such compounds in developing new therapeutic agents (Aziz‐ur‐Rehman, Fatima, Abbasi, Rasool, Malik, Ashraf, Ahmad, & Ejaz, 2016).
Chemical Property Analysis
The chemical properties of related compounds have been analyzed to understand their reactivity and potential applications in synthetic chemistry. For example, Sirajuddin et al. (2015) discussed the structural and spectroscopic elucidation of a butanamide derivative, providing insights into its chemical behavior and potential interactions, which could inform the use of similar compounds in chemical synthesis (Sirajuddin, Ali, Zaib, Iqbal, Tahir, & Hadda, 2015).
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-7-4-8-17(2)23(16)24-21(27)11-6-14-26-22(28)13-12-20(25-26)18-9-5-10-19(15-18)29-3/h4-5,7-10,12-13,15H,6,11,14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGVLPQXPNYFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

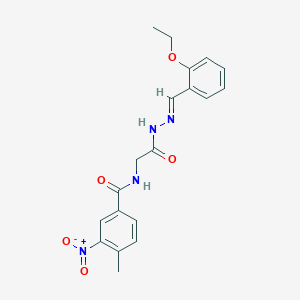


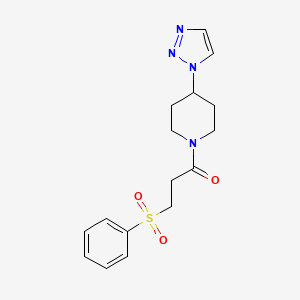
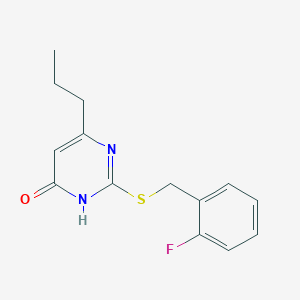

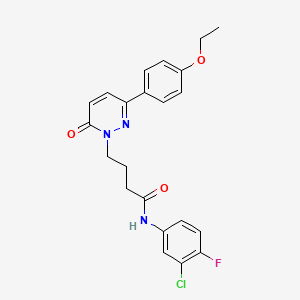
![N-(2,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2611555.png)
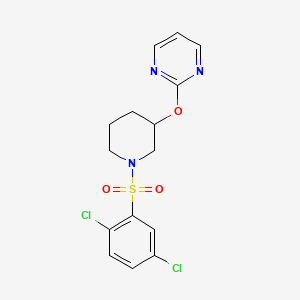
![1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2611558.png)


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2611565.png)
